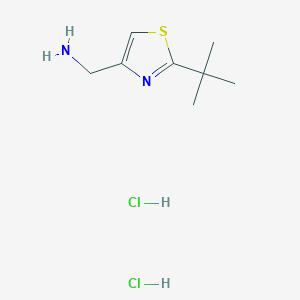
(2-Tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H14N2S.2HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then packaged and stored under appropriate conditions to maintain its stability.
化学反応の分析
Types of Reactions
(2-Tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. The compound (2-Tert-butyl-1,3-thiazol-4-yl)methanamine; dihydrochloride has been studied for its efficacy against various bacterial strains. In a series of experiments, derivatives of thiazole were synthesized and tested for their antibacterial activity, showing promising results against resistant strains of bacteria .
Cancer Research
Thiazole compounds have been investigated for their role in cancer treatment. The specific compound has been noted for its potential as an anticancer agent by inhibiting tumor growth through various mechanisms, including the disruption of cellular signaling pathways that promote cancer cell proliferation .
Neuroprotective Effects
Studies have suggested that thiazole derivatives may possess neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is an area of ongoing research .
Agricultural Science
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the life cycles of certain pests. Laboratory tests have demonstrated its effectiveness against common agricultural pests, indicating its potential as a biopesticide that could reduce reliance on synthetic chemicals in agriculture .
Fungicidal Activity
In addition to its pesticidal properties, (2-Tert-butyl-1,3-thiazol-4-yl)methanamine; dihydrochloride has been evaluated for its fungicidal activity. It has been found effective against a range of fungal pathogens that affect crops, suggesting its utility in crop protection strategies .
Materials Science
Synthesis of Ionic Liquids
The compound is also explored in the synthesis of ionic liquids, which have applications in green chemistry and catalysis. Its unique structural features allow it to form stable ionic liquids that can be used as solvents or catalysts in various chemical reactions .
Polymer Chemistry
In polymer science, thiazole derivatives are being studied for their role as additives or modifiers in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications .
Case Studies
作用機序
The mechanism of action of (2-Tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- (4-Tert-butyl-1,3-thiazol-2-yl)methylamine;dihydrochloride
- (2-Tert-butyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Uniqueness
(2-Tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
(2-tert-butyl-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-8(2,3)7-10-6(4-9)5-11-7;;/h5H,4,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRZXCAILJWZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














